molecular formula C16H28ClNO B14325338 hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101425-93-8

hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride

Cat. No.: B14325338
CAS No.: 101425-93-8
M. Wt: 285.9 g/mol
InChI Key: HNSNQCUREJMZTB-UHFFFAOYSA-N
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Description

Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound with a complex structure that includes a hexyl group, a methoxyphenyl group, and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves multiple steps, including the formation of the hexyl group and the methoxyphenyl group, followed by their combination with the azanium ion. Common synthetic routes may include:

    Formation of Hexyl Group: This can be achieved through the alkylation of a suitable precursor.

    Formation of Methoxyphenyl Group: This involves the methoxylation of a phenyl ring.

    Combination with Azanium Ion: The final step involves the reaction of the hexyl and methoxyphenyl groups with an azanium ion source, such as ammonium chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can be compared with similar compounds such as:

    Hexyl-[3-(2-hydroxyphenyl)propyl]azanium;chloride: Similar structure but with a hydroxy group instead of a methoxy group.

    Hexyl-[3-(2-chlorophenyl)propyl]azanium;chloride: Contains a chloro group instead of a methoxy group.

    Hexyl-[3-(2-nitrophenyl)propyl]azanium;chloride: Features a nitro group in place of the methoxy group.

Properties

CAS No.

101425-93-8

Molecular Formula

C16H28ClNO

Molecular Weight

285.9 g/mol

IUPAC Name

hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride

InChI

InChI=1S/C16H27NO.ClH/c1-3-4-5-8-13-17-14-9-11-15-10-6-7-12-16(15)18-2;/h6-7,10,12,17H,3-5,8-9,11,13-14H2,1-2H3;1H

InChI Key

HNSNQCUREJMZTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[NH2+]CCCC1=CC=CC=C1OC.[Cl-]

Origin of Product

United States

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